![molecular formula C11H8N4O3S B12560532 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile CAS No. 192188-29-7](/img/structure/B12560532.png)
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an acetyldiazenyl group, a methanesulfonyl group, and two cyano groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Diazotization: Formation of a diazonium salt from the amine group.
Coupling Reaction: Reaction of the diazonium salt with an acetyl group to form the acetyldiazenyl group.
Sulfonation: Introduction of the methanesulfonyl group.
Cyanation: Introduction of the cyano groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and specific catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyldiazenyl group can be oxidized to form different products.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyldiazenyl group may yield nitroso or nitro derivatives, while reduction of the cyano groups may produce primary amines .
科学的研究の応用
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Photoinitiators: Used in photopolymerization processes for 3D printing and other applications.
作用機序
The mechanism of action of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The acetyldiazenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyano groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s behavior in biological systems .
類似化合物との比較
Similar Compounds
2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile: Similar structure but lacks the acetyldiazenyl and methanesulfonyl groups.
4-Imino-2,4,6-trimethylbenzene-1,3-dicarbonitrile: Contains an imino group instead of the acetyldiazenyl group.
Uniqueness
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of the acetyldiazenyl and methanesulfonyl groups, which confer specific electronic and steric properties.
特性
CAS番号 |
192188-29-7 |
|---|---|
分子式 |
C11H8N4O3S |
分子量 |
276.27 g/mol |
IUPAC名 |
N-(4,5-dicyano-2-methylsulfonylphenyl)iminoacetamide |
InChI |
InChI=1S/C11H8N4O3S/c1-7(16)14-15-10-3-8(5-12)9(6-13)4-11(10)19(2,17)18/h3-4H,1-2H3 |
InChIキー |
QNYIQCBXAZSEIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=NC1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


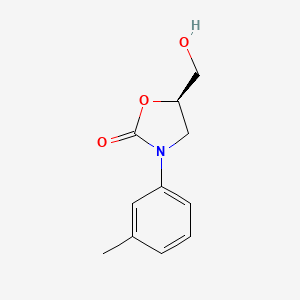
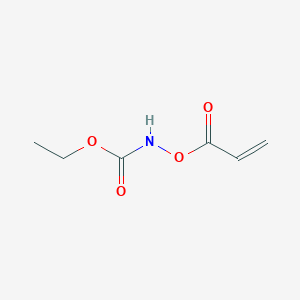
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
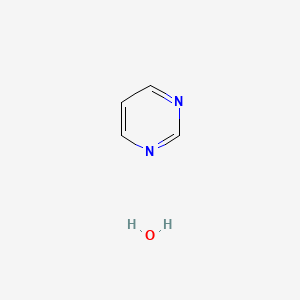
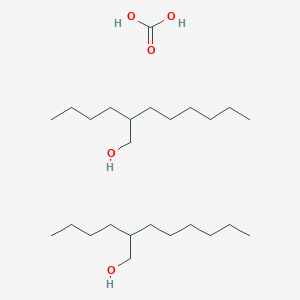
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
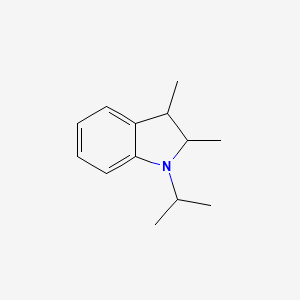
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
